molecular formula C21H19N5OS B2957361 2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide CAS No. 894035-84-8

2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B2957361
CAS No.: 894035-84-8
M. Wt: 389.48
InChI Key: QYKMEWMCAKLUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolo-pyridazine derivative featuring a phenyl-substituted triazolo core linked via a sulfanyl bridge to an acetamide group with a 2-phenylethyl substituent. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, as inferred from analogous procedures in and .

Properties

IUPAC Name

N-(2-phenylethyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c27-20(22-14-13-16-7-3-1-4-8-16)15-28-21-24-23-19-12-11-18(25-26(19)21)17-9-5-2-6-10-17/h1-12H,13-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKMEWMCAKLUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the triazolopyridazine coreThe final step involves the acylation of the resulting intermediate with 2-phenylethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Key Analogs:

N-[(4-Fluorophenyl)Methyl]-2-({6-Phenyl-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl}Sulfanyl)Acetamide (CAS 891117-50-3)

  • Structural Difference : 4-Fluorophenylmethyl vs. 2-phenylethyl on the acetamide nitrogen.
  • Impact : The fluorinated benzyl group may enhance metabolic stability but reduce solubility compared to the phenethyl chain in the target compound .

2-{[3-(3-Fluorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide (CAS 852374-82-4)

  • Structural Difference : 3-Fluorophenyl on the triazolo ring and 3-trifluoromethylphenyl on the acetamide.
  • Impact : Fluorine and trifluoromethyl groups improve binding affinity to hydrophobic pockets and may increase blood-brain barrier penetration .

2-[[6-(4-Methylphenyl)-[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl]Sulfanyl]Acetamide (CAS 877634-23-6)

  • Structural Difference : 4-Methylphenyl on the triazolo ring and unsubstituted acetamide.
  • Impact : The methyl group increases lipophilicity, while the unsubstituted acetamide may reduce target selectivity .

Physicochemical Properties

Compound (CAS) Molecular Weight Solubility (pH 7.4) Key Substituents
Target Compound ~413.5 (est.) Not reported 6-Phenyl, 2-phenylethylacetamide
877634-23-6 299.35 11.2 µg/mL 4-Methylphenyl, unsubstituted acetamide
891117-50-3 393.44 Not reported 4-Fluorophenylmethyl acetamide
852374-82-4 ~435.3 (est.) Not reported 3-Fluorophenyl, 3-trifluoromethylphenyl
  • Solubility Trends : The phenethyl group in the target compound likely reduces aqueous solubility compared to the smaller 4-methylphenyl analog (11.2 µg/mL). Fluorinated derivatives may exhibit intermediate solubility due to polar fluorine atoms .

Research Implications

The structural diversity among triazolo-pyridazine derivatives underscores the importance of substituent optimization. Future studies should prioritize:

Pharmacokinetic Profiling : Compare bioavailability and metabolic stability of phenethyl vs. fluorinated analogs.

Target Binding Assays : Evaluate affinity for kinases (e.g., JAK2, EGFR) or neurotransmitter receptors.

Solubility Enhancement : Explore prodrug strategies or polar substituents to address low solubility in lipophilic variants.

Biological Activity

The compound 2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a member of the phenylpyridazine class, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H18N4OS
  • Molecular Weight : 342.42 g/mol
  • IUPAC Name : this compound

This compound features a triazole ring fused with a pyridazine moiety and a sulfur atom linked to an acetamide group.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor for several biological targets.

1. Kinase Inhibition

In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on certain kinases. For instance:

  • IC50 Values : The compound showed an IC50 value of approximately 120 nM against specific recombinant enzymes in homogeneous time-resolved fluorescence (HTRF) assays . This suggests a potent interaction with kinase targets that are critical in various signaling pathways.

2. c-Met Inhibition

The compound has been linked to the inhibition of the c-Met protein kinase, which is implicated in cancer progression:

  • Mechanism : c-Met is involved in cell proliferation and survival; thus, its inhibition could hinder tumor growth. Compounds with similar structures have shown promising results in preclinical trials for various cancers .

3. GABA Modulation

Research indicates that derivatives of this compound may act as allosteric modulators of GABA receptors:

  • Implications : This activity suggests potential applications in treating neurological disorders where GABAergic dysfunction is a factor .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds and their implications:

StudyFocusFindings
Kinase ActivityDemonstrated potent inhibition of c-Met with implications for cancer treatment.
CytotoxicityEvaluated against various cancer cell lines; showed selective cytotoxicity at specific concentrations.
GABA ModulationIdentified potential therapeutic effects in neurological models through modulation of GABA pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.